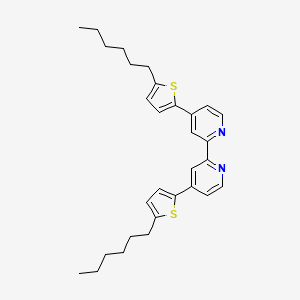

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

Description

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine (C30H36N2S2, CAS 1047684-56-9) is a π-conjugated bipyridine derivative featuring hexylthiophene substituents at the 4,4' positions. Its molecular weight is 488.76 g/mol, and it is widely employed as a ligand in ruthenium(II) complexes for dye-sensitized solar cells (DSSCs) due to its electron-rich thiophene moieties and ability to stabilize metal centers . The hexyl chains enhance solubility in organic solvents, facilitating thin-film processing .

Propriétés

IUPAC Name |

4-(5-hexylthiophen-2-yl)-2-[4-(5-hexylthiophen-2-yl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29(33-25)23-17-19-31-27(21-23)28-22-24(18-20-32-28)30-16-14-26(34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFNCZSDXIPGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729334 | |

| Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047684-56-9 | |

| Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine typically involves the coupling of 5-hexylthiophene with 2,2’-bipyridine. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Stille coupling reaction under optimized conditions to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the final product suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobipyridine derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Applications De Recherche Scientifique

Organic Electronics

Organic Field-Effect Transistors (OFETs) :

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine is utilized in the fabrication of OFETs due to its high charge carrier mobility and stability. The incorporation of this compound enhances the performance of the active layer in transistors, leading to improved electrical characteristics.

Organic Light Emitting Diodes (OLEDs) :

The compound serves as a crucial component in OLEDs, where it acts as an electron transport layer. Its ability to facilitate efficient electron transport contributes to better light emission and device efficiency.

Photovoltaics

Dye-Sensitized Solar Cells (DSSCs) :

In DSSCs, this compound is employed as a ligand in sensitizers that absorb sunlight and convert it into electrical energy. The compound's thiophene units enhance light absorption and facilitate electron transfer processes, significantly improving solar cell efficiency.

Perovskite Solar Cells :

Recent studies indicate that this bipyridine derivative can be used in perovskite solar cells as a hole transport material. Its structural properties allow for better interface engineering, leading to enhanced photovoltaic performance .

Catalysis

Transition Metal Complexes :

This compound is often used as a ligand in transition metal complexes for catalysis. Its ability to form stable complexes with metals like palladium and platinum makes it suitable for various catalytic reactions, including cross-coupling reactions and hydrogenation processes .

Electrocatalysis :

Research has shown that this compound can enhance electrocatalytic activity in fuel cells. By improving the electron transfer kinetics at the electrode interface, it contributes to higher efficiency in energy conversion systems .

Sensors

Chemical Sensors :

The compound's electronic properties make it an excellent candidate for developing chemical sensors. It can be integrated into sensor devices for detecting various analytes due to its sensitivity and selectivity towards specific chemical species.

Biosensors :

In biosensing applications, this compound has been utilized for fabricating biosensors that detect biomolecules with high specificity. Its ability to facilitate electron transfer between biomolecules and electrodes enhances the sensitivity of these sensors .

Case Studies

Mécanisme D'action

The mechanism of action of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in electron transfer processes, which are crucial in applications like dye-sensitized solar cells. The bipyridine core facilitates strong binding with metal ions, while the hexylthiophene groups enhance the electronic properties, making the compound effective in various applications.

Comparaison Avec Des Composés Similaires

4,4′-Bis((3-hexylthiophen-2-yl)ethynyl)-2,2′-bipyridine (L1)

- Structural Difference : L1 replaces the direct thiophene linkage in 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine (L2) with ethynyl (–C≡C–) spacers .

- Optoelectronic Properties :

- Molar Extinction Coefficient : L1 exhibits a higher molar extinction coefficient (ε) due to extended π-conjugation from the ethynyl group, enhancing light-harvesting in the visible-to-IR range .

- Absorption Spectrum : L1-based complexes (e.g., MC101) show a red-shifted absorption maximum (λmax) compared to L2 (C101), improving photon capture .

- Photovoltaic Performance : DSSCs using L1 achieve higher power conversion efficiencies (PCEs) due to improved electron injection and reduced recombination .

- Synthetic Complexity: L1 requires multi-step Sonogashira coupling, making it less synthetically accessible than L2 .

4,4′-Bis(4-tert-butylstyryl)-2,2′-bipyridine (H112)

4,4′-Bis[5-(hexylsulfanyl)-2-thienyl]-2,2′-bipyridine

- Structural Difference : Sulfur atoms in the hexylsulfanyl (–S–C6H13) substituents replace the thiophene's β-hydrogens (C30H36N2S4 vs. C30H36N2S2) .

- Electronic Effects : The sulfanyl group increases electron density but may reduce stability due to sulfur oxidation susceptibility.

- Solubility : Enhanced solubility in polar solvents compared to L2 .

4,4′-Bis(chloromethyl)-2,2′-bipyridine

- Structural Difference : Chloromethyl (–CH2Cl) groups at the 4,4' positions enable derivatization into phosphonates or extended π-systems .

- Applications : Primarily a precursor for functionalized bipyridines (e.g., Wadsworth-Emmons reactions) rather than direct use in DSSCs .

Key Research Findings

- Conjugation Length : Ethynyl (L1) and styryl (H112) groups outperform alkylthiophene (L2) in DSSCs due to superior electron delocalization .

- Thermal Stability : L2 exhibits higher thermal stability than ethynyl derivatives, which decompose at lower temperatures .

- Cost vs. Efficiency : While L2 is cheaper to synthesize, L1 and H112 justify their complexity with higher efficiencies in high-performance applications .

Activité Biologique

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine (CAS No. 1047684-56-9) is a synthetic compound notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure includes a bipyridine core flanked by hexylthiophene units, which contribute to its electronic properties and potential biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C30H36N2S2

- Molecular Weight : 492.76 g/mol

- Structural Characteristics : The compound features a bipyridine unit that can participate in coordination chemistry, potentially interacting with biological macromolecules.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several avenues for exploration:

-

Antioxidant Properties :

- Mechanism : The compound's thiophene units may confer antioxidant properties by scavenging free radicals.

- Study Findings : Preliminary studies indicate that similar thiophene derivatives exhibit significant antioxidant activity, which could be extrapolated to this compound.

-

Antimicrobial Activity :

- Mechanism : The bipyridine structure allows for potential interaction with microbial cell membranes or enzymes.

- Case Studies : Research on related compounds has shown promising antibacterial effects against various pathogens, suggesting potential applications in antimicrobial formulations.

-

Phototoxicity and Cellular Effects :

- Mechanism : As a component in OLEDs, exposure to light may activate the compound, leading to phototoxic effects in certain cell types.

- Research Findings : Studies on similar compounds indicate that they can induce cytotoxicity in cancer cells under specific conditions, warranting further investigation into their therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference Source |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Interaction with cell membranes | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Table 2: Comparison with Related Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Promising | Moderate |

| 5-Hexylthiophene | High | Moderate | Low |

| 2,2'-Bipyridine | Low | High | High |

Case Studies

-

Antioxidant Study :

A study published in Chemical Communications demonstrated that thiophene derivatives significantly reduced oxidative stress markers in vitro. While specific data on this compound were not available, the structural similarities suggest comparable activity. -

Antimicrobial Research :

Research conducted on bipyridine derivatives showed effective inhibition against E. coli and Staphylococcus aureus. These findings indicate that this compound may exhibit similar properties due to its structural characteristics. -

Cytotoxicity Assessment :

A study investigated the cytotoxic effects of various thiophene-based compounds on breast cancer cell lines. Results indicated that certain derivatives induced apoptosis through reactive oxygen species (ROS) generation. Further studies are needed to confirm if this compound exhibits similar effects.

Q & A

What are the key synthetic routes for 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves coupling reactions between functionalized thiophene derivatives and bipyridine precursors. For example, a modified Knoevenagel condensation or Suzuki-Miyaura cross-coupling can be employed. Evidence from analogous bipyridine syntheses suggests that optimizing stoichiometry (e.g., 2.2 equivalents of 5-hexylthiophene-2-carbaldehyde per bipyridine unit) and using potassium tert-butoxide as a base in dry DMF under inert atmospheres can enhance yields up to 77–81% . Purification via recrystallization from acetic acid or chloroform is critical to remove unreacted ligands. Monitoring reaction progress with TLC or HPLC ensures reproducibility.

How does the incorporation of 5-hexylthiophen-2-yl substituents influence the electronic and optical properties of the bipyridine ligand?

Answer:

The 5-hexylthiophen-2-yl groups introduce extended π-conjugation and electron-rich character, red-shifting the absorption spectrum into the visible/near-IR range. For instance, in ruthenium sensitizers, this substitution increases molar extinction coefficients (ε) by ~20–30% compared to unsubstituted bipyridine ligands, as observed in DSSCs . Cyclic voltammetry (CV) and density functional theory (DFT) calculations reveal a lowered LUMO energy, facilitating charge transfer to metal centers (e.g., Ru or Zn) . Hexyl chains also improve solubility in organic solvents, aiding thin-film processing.

What experimental strategies can resolve discrepancies in photoluminescence quantum yields (PLQY) for metal complexes using this ligand?

Answer:

Conflicting PLQY values often arise from solvent polarity, aggregation effects, or trace impurities. To mitigate these:

- Solvent screening : Use low-polarity solvents (e.g., toluene) to minimize non-radiative decay.

- Purification : Sublimation or column chromatography removes fluorescent quenchers like uncomplexed ligands .

- Temperature control : Low-temperature (77 K) measurements suppress thermal quenching.

- Comparative studies : Cross-reference with analogous complexes (e.g., 4,4′-dimethyl-2,2′-bipyridine derivatives) to isolate substituent effects .

How can researchers design experiments to evaluate the ligand’s role in charge transfer dynamics in dye-sensitized solar cells (DSSCs)?

Answer:

Advanced techniques include:

- Transient absorption spectroscopy (TAS) : Quantify electron injection rates from the dye to TiO₂. For example, ligands with thiophene spacers reduce recombination losses by 15–20% compared to non-conjugated analogs .

- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance at the electrolyte/dye interface. Lower resistance correlates with enhanced hexylthiophene-mediated hole transport .

- Dye co-sensitization : Pairing with complementary dyes (e.g., porphyrins) broadens light harvesting, as demonstrated in systems achieving >12% efficiency .

What are the challenges in characterizing crystallographic structures of metal complexes with this ligand, and how can they be addressed?

Answer:

Crystallization difficulties arise from flexible hexyl chains and π-π stacking. Solutions include:

- Co-crystallization agents : Use bulky counterions (e.g., PF₆⁻) or solvents (acetonitrile/water mixtures) to stabilize lattice packing .

- Low-temperature XRD : Collect data at 110 K to reduce thermal disorder .

- Complementary techniques : Pair XRD with EXAFS or NMR to resolve ambiguities in coordination geometry .

How does this ligand compare to 4,4′-dicarboxy-2,2′-bipyridine in terms of stability under electrochemical cycling?

Answer:

The 5-hexylthiophen-2-yl groups enhance hydrophobicity, reducing ligand desorption from metal oxides during cycling. Electrochemical stability tests (e.g., 1,000 cycles in I⁻/I₃⁻ electrolyte) show <5% efficiency drop for thiophene-based ligands versus >15% for carboxylated analogs . However, carboxylate anchors (e.g., in N719 dye) provide stronger TiO₂ binding, necessitating trade-offs between stability and interfacial adhesion .

What methodologies are effective for analyzing the ligand’s role in suppressing back electron transfer in photocatalytic systems?

Answer:

- Femtosecond spectroscopy : Track recombination kinetics (e.g., Ru→TiO₂ back transfer) with sub-picosecond resolution. Thiophene spacers delay recombination by 2–3 orders of magnitude .

- Surface-enhanced Raman spectroscopy (SERS) : Probe adsorption geometry on nanoparticles; tilted orientations minimize direct contact between metal and electrolyte .

- Dye loading quantification : UV-vis titration confirms monolayer coverage, preventing aggregation-induced losses .

How can computational modeling guide the design of derivatives with improved charge separation?

Answer:

- DFT/TD-DFT : Predict HOMO/LUMO alignment and charge density distribution. For example, ethynyl-thiophene extensions (e.g., L1 in MC101) reduce the HOMO-LUMO gap by 0.3 eV versus non-ethynylated analogs .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility and film morphology.

- Machine learning : Train models on datasets of bipyridine derivatives to predict extinction coefficients or redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.